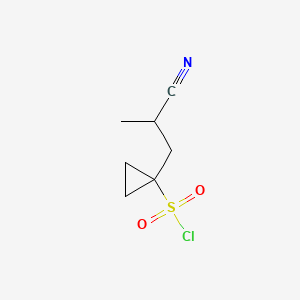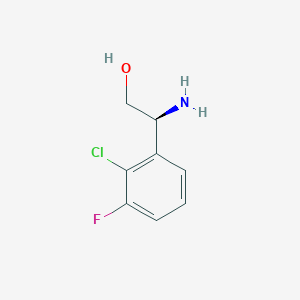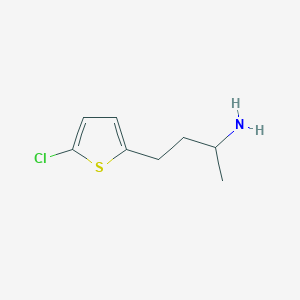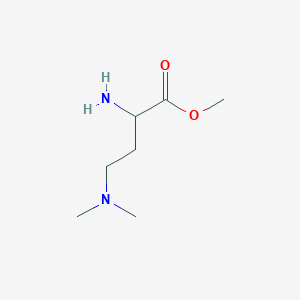
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups at positions 1 and 3, a tolyl group at position 4, and an amine group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles, forming substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a tolyl group.
1,3-Dimethyl-4-(p-tolyl)-1h-pyrazol-5-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
1,3-Dimethyl-4-(o-tolyl)-1h-pyrazol-5-amine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to its analogs.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2,5-dimethyl-4-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-10(7-8)11-9(2)14-15(3)12(11)13/h4-7H,13H2,1-3H3 |
Clé InChI |
RTXXYYKOUXCCKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N(N=C2C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)

![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)

